N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide
Description
N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide is an organic compound with a complex structure that includes a furan ring, a methoxybenzoyl group, and an amide linkage
Properties
IUPAC Name |
N-[4-[(3-methoxybenzoyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-16-5-2-4-13(12-16)18(22)20-14-7-9-15(10-8-14)21-19(23)17-6-3-11-25-17/h2-12H,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKRJNPXCZQTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 4-aminophenyl-2-furamide with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of N-{4-[(3-hydroxybenzoyl)amino]phenyl}-2-furamide.
Reduction: Formation of N-{4-[(3-methoxybenzyl)amino]phenyl}-2-furamide.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide
- N-{3-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-furamide
Uniqueness
N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide is unique due to its specific substitution pattern and the presence of both a furan ring and a methoxybenzoyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
